molecular formula C15H20N6O B7574139 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine

4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine

Cat. No. B7574139
M. Wt: 300.36 g/mol
InChI Key: CQWLJHOYLXTHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been shown to possess a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclin-dependent kinase. This inhibition leads to the suppression of cell growth and proliferation, which may explain its antitumor activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine have been studied extensively. This compound has been shown to possess antitumor activity, as mentioned earlier. It has also been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to possess antiviral activity, which further highlights its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine. One potential direction is the development of new drugs based on this compound. This may involve further optimization of its chemical structure to enhance its potency and selectivity. Another potential direction is the study of its mechanism of action in more detail, which may lead to a better understanding of its therapeutic potential. Finally, further studies on the biochemical and physiological effects of this compound may reveal new applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine involves several steps. The first step involves the reaction of 6-methylpyridazine-3-carboxylic acid with piperidine in the presence of a coupling reagent. The resulting product is then treated with methoxyamine hydrochloride to form the corresponding oxime. The oxime is then reduced using a reducing agent such as sodium borohydride to form the desired compound.

Scientific Research Applications

4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to possess potent inhibitory activity against certain enzymes, which makes it a promising candidate for the development of new drugs. This compound has also been shown to possess antitumor activity, which further highlights its potential as a therapeutic agent.

properties

IUPAC Name

4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-11-5-6-13(20-19-11)21-9-3-4-12(10-21)17-15-16-8-7-14(18-15)22-2/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWLJHOYLXTHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC3=NC=CC(=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]pyrimidin-2-amine

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